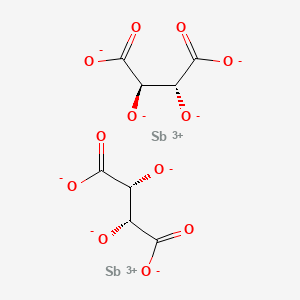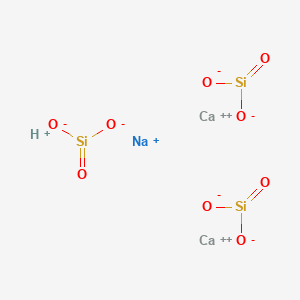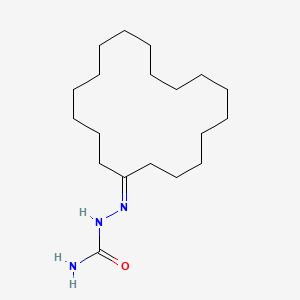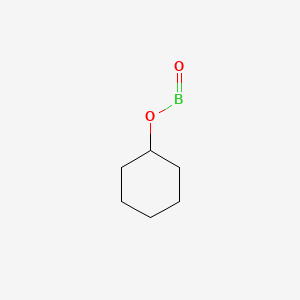
Sodium aluminium phosphate, acidic
Übersicht
Beschreibung
Sodium aluminium phosphate, acidic (SAlP) is an inorganic compound consisting of sodium salts of aluminium phosphates . The most common SAlP has the formulas NaH14Al3(PO4)8·4H2O and Na3H15Al2(PO4)8 . These materials are prepared by combining alumina, phosphoric acid, and sodium hydroxide . It is a white, odorless powder .
Synthesis Analysis
SAlP is synthesized by combining alumina, phosphoric acid, and sodium hydroxide . The most common forms of SAlP are NaH14Al3(PO4)8·4H2O and Na3H15Al2(PO4)8 . An anhydrous form of SAlP is also known, Na3H15Al2(PO4)8 .Molecular Structure Analysis
The molecular structure of SAlP is complex due to its inorganic nature. The most common forms of SAlP have the formulas NaH14Al3(PO4)8·4H2O and Na3H15Al2(PO4)8 .Chemical Reactions Analysis
SAlP is used as an acid for baking powders for the chemical leavening of baked goods . Upon heating, SAlP combines with baking soda to give carbon dioxide . Most of its action occurs at baking temperatures, rather than when the dough or batter is mixed at room temperature .Physical And Chemical Properties Analysis
SAlP is a white, odorless powder . It is insoluble in water but soluble in hydrochloric acid . It has a pH of 2.8 .Wissenschaftliche Forschungsanwendungen
Food Additive Safety : SAP is used as a food additive in a limited number of products. Studies evaluating its safety conclude that it has low bioavailability and low acute toxicity. There is no concern regarding its genotoxicity and carcinogenicity. The current authorized uses and levels of SAP in food are considered safe (Younes et al., 2018).
Bioavailability in Foods : SAP, when used in foods, has a low oral bioavailability. For instance, studies have shown that the bioavailability of aluminum from SAP in biscuits is significantly lower than from drinking water (Yokel et al., 2005), (Yokel & Florence, 2006).
Toxicological Studies : Long-term dietary studies in animals, such as dogs, indicate that SAP at concentrations up to 3% in the diet causes no significant toxicological effects (Katz et al., 1984), (Pettersen et al., 1990).
Environmental Applications : Research has explored the conversion of aluminum phosphate to sodium phosphate for broader utilization in environmental contexts, such as recovering phosphorus from sewage sludge (Takahashi et al., 2016).
Phosphate Mobility and Soil Chemistry : Studies also investigate the interaction of SAP with other elements in the environment, particularly focusing on its effect on the mobility of phosphate and its impact on soil chemistry (Gessa et al., 2005), (Haynes, 1984).
Aluminum Concentration in Water Treatment : The role of SAP in water treatment processes, particularly its effect on aluminum concentration in treated water, is another area of research, given the importance of controlling aluminum levels for human health (Krupińska, 2020).
Wirkmechanismus
Zukünftige Richtungen
Research on the improvement of SAlP, including the improvement of the adjuvant formula, nano-aluminum phosphate adjuvants, and a first-grade composite adjuvant containing aluminum phosphate, is ongoing . Understanding the mechanisms by which aluminum-containing adjuvants adsorb antigens and the effects of adsorption on antigen stability and immune response has become a mainstream research trend .
Eigenschaften
IUPAC Name |
trialuminum;sodium;dihydrogen phosphate;hydrogen phosphate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Al.Na.8H3O4P.4H2O/c;;;;8*1-5(2,3)4;;;;/h;;;;8*(H3,1,2,3,4);4*1H2/q3*+3;+1;;;;;;;;;;;;/p-10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQWMJSNEUUJAY-UHFFFAOYSA-D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Na+].[Al+3].[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al3H22NaO36P8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872525 | |
| Record name | Sodium aluminum phosphate (tetrahydrate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
949.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odourless powder | |
| Record name | SODIUM ALUMINIUM PHOSPHATE, ACIDIC | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Insoluble in water. Soluble in hydrochloric acid | |
| Record name | SODIUM ALUMINIUM PHOSPHATE, ACIDIC | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Product Name |
Sodium aluminium phosphate, acidic | |
CAS RN |
10305-76-7 | |
| Record name | Sodium aluminium phosphate, acidic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010305767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium aluminum phosphate (tetrahydrate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM ALUMINIUM PHOSPHATE, ACIDIC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N091Y877O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















